Maurocalcine Maurocalcine Maurocalcine, a component of the venom of Scorpio maurus palmatus, was discovered by Michel De Waard, co-founder of Smartox. Maurocalcine folds according to an inhibitor cysteine knot. Such as Imperatoxin A, Maurocalcine acts as a high affinity agonist of the type-1 ryanodine receptor expressed in skeletal muscles with an affinity in the 10 nM range. Maurocalcine induces an increase in channel opening probability accompanied by sudden transitions to long lasting subconductance states. Maurocalcine has also been characterized as a cell penetrating peptide and its pharmacological activity can be observed upon extracellular perfusion.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20735588
InChI:
SMILES:
Molecular Formula: C156H260N56O46S6
Molecular Weight: 3858.8 Da

Maurocalcine

CAS No.:

Cat. No.: VC20735588

Molecular Formula: C156H260N56O46S6

Molecular Weight: 3858.8 Da

* For research use only. Not for human or veterinary use.

Maurocalcine -

Specification

Molecular Formula C156H260N56O46S6
Molecular Weight 3858.8 Da
Appearance White lyophilized solidPurity rate: > 98 %AA sequence: Gly-Asp-Cys3-Leu-Pro-His-Leu-Lys-Leu-Cys10-Lys-Glu-Asn-Lys-Asp-Cys16-Cys17-Ser-Lys-Lys-Cys21-Lys-Arg-Arg-Gly-Thr-Asn-Ile-Glu-Lys-Arg-Cys32-Arg-OHDisulfide bonds: Cys3-Cys17, Cys10-Cys21 and Cys16-Cys32Length (aa): 33

Introduction

Structural Characteristics of Maurocalcine

MCa adopts a compact cystine knot motif stabilized by three disulfide bridges: Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32 (Figure 1) . Its tertiary structure includes a double-stranded antiparallel β-sheet spanning residues 20–23 and 30–33, contributing to its stability . A defining feature is its dipole moment generated by a basic-rich surface (Lys19, Lys20, Lys22, Arg23, Arg24, Arg3) and an acidic face (Asp2, Glu12, Asp15, Glu29) . This charge distribution facilitates membrane interaction and translocation.

Structural FeatureDescriptionFunctional Implication
Disulfide BondsCys3-Cys17, Cys10-Cys21, Cys16-Cys32 Stabilizes the cystine knot motif, critical for toxin stability
Dipole MomentBasic face (positive) and acidic face (negative) Drives membrane interaction and translocation
β-Sheet RegionResidues 20–23 and 30–33 Structural scaffold for target binding

Synthesis and Production

Due to its low abundance in venom (~0.5%), MCa was chemically synthesized via solid-phase peptide synthesis . Key steps include:

  • Solid-phase synthesis: Automated sequential coupling of amino acids using Fmoc chemistry.

  • Oxidative folding: Formation of disulfide bridges under controlled redox conditions.

  • Purification: C18 reversed-phase and ion-exchange chromatographies .

Synthetic MCa (sMCa) retains full bioactivity, as demonstrated by its lethality in mice (LD₅₀ = 20 µg/mouse via intracerebroventricular injection) .

Mechanism of Action on Ryanodine Receptors

MCa binds to the cytoplasmic domain of RyR1, the skeletal muscle isoform of the ryanodine receptor, at a site distinct from ryanodine . Its interaction induces long-lasting subconductance states (LLSS), characterized by reduced channel conductance and extended open durations .

Key Functional Observations:

  • Subconductance States: LLSS duration correlates with mutation proximity to the critical Arg24 residue .

  • Directional Dependence: Peptide efficacy decreases 8–10-fold when current direction mimics physiological Ca²⁺ release .

  • Binding Competition: Shares binding sites with domain A of the dihydropyridine receptor’s II-III loop, suggesting a role in excitation-contraction coupling .

ParameterMCaRyanodineImperatoxin A
Binding SiteCytoplasmic domain of RyR1 Luminal domain of RyR1 RyR1 (shared with MCa)
Conductance StateSubconductance (LLSS) Full conductanceSubconductance
Structural Homology82% identity with IpTx A No scorpion toxin homology82% identity with MCa

Cell Penetration and Membrane Interaction

MCa exhibits robust cell-penetrating properties, enabling rapid internalization within 1–2 minutes . Key findings include:

  • Concentration Sensitivity: Penetration detected at 10 nM using biotinylated MCa (MCab) coupled to fluorescent streptavidin .

  • Membrane Potential Dependence: Uptake reduced under depolarizing conditions, suggesting transmembrane potential-driven translocation .

  • Lipid Interaction: Binds disialoganglioside GD3, a negatively charged membrane lipid, facilitating direct membrane translocation .

Experimental ConditionObservationImplication
10 nM MCabCytoplasmic/nuclear fluorescence in HEK293 cells High-affinity membrane interaction
Heparin TreatmentPartial inhibition of penetration Surface charge-mediated uptake
Membrane PotentialReduced uptake under depolarization Energy-dependent translocation

Functional Studies and Mutational Analysis

Mutagenesis studies identified residues critical for RyR1 modulation:

  • Arg24: Central to LLSS induction; mutation ([Ala24]MCa) abrogates activity .

  • Basic Residues: Lys8, Lys20, Lys22, and Arg23 contribute to the charged surface governing peptide efficacy .

In Situ Effects:

  • Muscle Fibers: MCa induces elementary calcium release events (ECRE) in rat and frog skeletal muscle, mirroring bilayer LLSS .

  • Toxicity: No cytotoxicity observed in HEK293 cells at therapeutic concentrations, suggesting safe delivery potential .

Applications and Future Directions

MCa’s dual functionality as a RyR modulator and CPP positions it as a valuable tool for:

  • Drug Delivery: Transporting proteins or nucleic acids across membranes .

  • Muscle Physiology: Studying excitation-contraction coupling and RyR dysfunction in diseases like malignant hyperthermia .

  • Therapeutic Development: Targeting intracellular calcium signaling pathways in neurodegenerative or cardiovascular disorders .

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